molecular formula C12H17O5- B14498068 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate CAS No. 62870-57-9

3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate

Cat. No.: B14498068
CAS No.: 62870-57-9
M. Wt: 241.26 g/mol
InChI Key: MXAWGKUWQPGSIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is an organic compound with a complex structure that includes a cyclohexyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate typically involves the esterification of 3-oxo-3-hydroxypropanoic acid with 1,3,3-trimethyl-2-oxocyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The keto group may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]butanoate
  • 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]pentanoate

Uniqueness

3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is unique due to its specific structural features, such as the presence of both a keto and an ester group, which confer distinct reactivity and potential applications. Its cyclohexyl ring also adds to its stability and versatility in various chemical reactions.

Properties

CAS No.

62870-57-9

Molecular Formula

C12H17O5-

Molecular Weight

241.26 g/mol

IUPAC Name

3-oxo-3-(1,3,3-trimethyl-2-oxocyclohexyl)oxypropanoate

InChI

InChI=1S/C12H18O5/c1-11(2)5-4-6-12(3,10(11)16)17-9(15)7-8(13)14/h4-7H2,1-3H3,(H,13,14)/p-1

InChI Key

MXAWGKUWQPGSIL-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCC(C1=O)(C)OC(=O)CC(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.